molecular formula C18H21NO2S B1344396 Propyl 2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 904999-05-9

Propyl 2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No. B1344396
CAS RN: 904999-05-9
M. Wt: 315.4 g/mol
InChI Key: HKADFWPBULFOMU-UHFFFAOYSA-N
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Description

The compound of interest, Propyl 2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, is a derivative of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, which is a core structure for various biologically active compounds. The thiophene derivatives synthesized from this core structure have shown significant pharmacological activities, including antiarrhythmic, serotonin antagonist, and antianxiety activities .

Synthesis Analysis

The synthesis of related thiophene derivatives involves initial reactions with various organic reagents. For instance, the reaction of 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide with different reagents leads to a series of novel compounds . Similarly, azomethine derivatives of the core structure are synthesized by reacting aromatic aldehydes with the core compound in ethanol, monitored by thin-layer chromatography (TLC) . The purity of these substances is confirmed to be more than 95% using high-performance liquid chromatography (HPLC) .

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using various spectroscopic methods, including IR, 1H NMR, MS spectral data, and elemental analysis . For example, the crystal structure of a methyl ester derivative of the core compound reveals a thiophene ring substituted by a 2-amino group and a 3-methyl ester group, with the crystal structure being stabilized by intra- and intermolecular N-H···O hydrogen bonds .

Chemical Reactions Analysis

The thiophene derivatives undergo various chemical reactions to form new compounds. For instance, reactions with arylidenemalononitriles lead to benzothieno[2,3-d]pyrimidine derivatives . Additionally, reactions with acetylenic esters and ketones yield substituted enaminopyrano[2,3-c]pyrazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure. The presence of amino groups and ester functionalities in the thiophene derivatives influences their reactivity and the types of chemical reactions they can undergo . The pharmacological activities of these compounds are also a direct result of their chemical properties, as seen in their antiarrhythmic, serotonin antagonist, and antianxiety activities .

Relevant Case Studies

Case studies of these compounds demonstrate their potential in medical applications. For example, certain 2-acylated and 2-alkylated amino-5-(4-(benzyloxy)phenyl)thiophene-3-carboxylic acid derivatives exhibit anti-tubercular activity against Mycobacterium tuberculosis, including multidrug-resistant and extensively drug-resistant strains . These findings suggest that the thiophene derivatives could serve as templates for developing new anti-TB drugs .

Scientific Research Applications

Chemical Reactions and Structural Analysis

  • Propyl 2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate undergoes various chemical reactions, leading to the formation of different derivatives with distinct structures and potential applications. For example, it reacts with primary amines to form corresponding ethyl 2-[(1-R-5-hydroxy-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-3-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates, as determined by X-ray analysis (Shipilovskikh, Shipilovskikh, & Rubtsov, 2014).

Biological Activity and Pharmacological Potential

  • Derivatives of this compound show promise in pharmacological research. Some compounds derived from it exhibit antibacterial and antifungal activity, while others demonstrate potential as non-steroidal anti-inflammatory agents (Narayana, Ashalatha, Raj, & Kumari, 2006).

Crystallographic and Structural Insights

  • The crystal structure of derivatives of this compound, such as methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, provides insights into the molecular configuration, highlighting intra- and intermolecular hydrogen bonds, which are crucial for understanding their chemical behavior and potential applications (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2004).

Synthesis and Chemical Transformations

  • Research into the novel transformations of amino and carbonyl groups in derivatives of this compound has led to the synthesis of new ring systems and compounds with potential applications in medicinal chemistry and pharmaceutical science (Pokhodylo, Shyyka, Savka, & Obushak, 2010).

properties

IUPAC Name

propyl 2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2S/c1-2-10-21-18(20)16-14-9-8-13(11-15(14)22-17(16)19)12-6-4-3-5-7-12/h3-7,13H,2,8-11,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKADFWPBULFOMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=C(SC2=C1CCC(C2)C3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301148410
Record name Propyl 2-amino-4,5,6,7-tetrahydro-6-phenylbenzo[b]thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301148410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

904999-05-9
Record name Propyl 2-amino-4,5,6,7-tetrahydro-6-phenylbenzo[b]thiophene-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=904999-05-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propyl 2-amino-4,5,6,7-tetrahydro-6-phenylbenzo[b]thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301148410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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